Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)-
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Overview
Description
Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)- is a heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with aldehydes under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as iodine or samarium triflate can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication. This inhibition leads to the disruption of bacterial cell processes, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2,3-dihydro-1,3-benzothiazole
- 2-Methylbenzothiazole
- 3-Methyl-2(3H)-benzothiazolone
Uniqueness
Benzothiazole, 2,3-dihydro-3-methyl-2-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which enhances its biological activity and chemical reactivity. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its diverse applications in various fields .
Properties
CAS No. |
56864-77-8 |
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Molecular Formula |
C15H15NS |
Molecular Weight |
241.4 g/mol |
IUPAC Name |
3-methyl-2-(4-methylphenyl)-2H-1,3-benzothiazole |
InChI |
InChI=1S/C15H15NS/c1-11-7-9-12(10-8-11)15-16(2)13-5-3-4-6-14(13)17-15/h3-10,15H,1-2H3 |
InChI Key |
MGOYHMIBTDERHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C3=CC=CC=C3S2)C |
Origin of Product |
United States |
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